molecular formula C16H21NO6 B2446622 Triethyl (5-methylpyridin-2-YL)methanetricarboxylate CAS No. 2102410-63-7

Triethyl (5-methylpyridin-2-YL)methanetricarboxylate

Cat. No.: B2446622
CAS No.: 2102410-63-7
M. Wt: 323.345
InChI Key: WENVLZIAERTVTQ-UHFFFAOYSA-N
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Description

Triethyl (5-methylpyridin-2-yl)methanetricarboxylate is a valuable synthetic intermediate in organic and medicinal chemistry. Its structure, featuring a central methanetricarboxylate group adjacent to a 5-methylpyridin-2-yl ring, makes it a versatile building block for the construction of more complex molecules. This compound is particularly significant in pharmaceutical research for the synthesis of drug candidates. The tricarboxylate moiety can be utilized in sequential functionalization reactions, including hydrolysis, decarboxylation, or selective condensation, to create diverse molecular architectures. The pyridine ring is a common pharmacophore found in many bioactive molecules, and its substitution pattern allows for further derivatization. While specific biological data for this compound may be limited, its primary research value lies in its application as a key precursor in multi-step synthetic routes, enabling the exploration of new chemical space in drug discovery programs . The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

triethyl (5-methylpyridin-2-yl)methanetricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-5-21-13(18)16(14(19)22-6-2,15(20)23-7-3)12-9-8-11(4)10-17-12/h8-10H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENVLZIAERTVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC=C(C=C1)C)(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl (5-methylpyridin-2-yl)methanetricarboxylate typically involves the esterification of 5-methylpyridine-2-carboxylic acid with triethyl orthoformate under acidic conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bonds. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated through distillation and purification techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Triethyl (5-methylpyridin-2-yl)methanetricarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Triethyl (5-methylpyridin-2-yl)methanetricarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Triethyl (5-methylpyridin-2-yl)methanetricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors in biological systems. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Triethyl (5-benzoyl-1H-pyrrol-2-yl)methanetricarboxylate: Similar structure but with a pyrrole ring instead of a pyridine ring.

    Triethyl (5-methylpyrimidin-2-yl)methanetricarboxylate: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

Triethyl (5-methylpyridin-2-yl)methanetricarboxylate is unique due to its specific substitution pattern on the pyridine ring and the presence of three ester groups. This combination of structural features allows for diverse chemical reactivity and a wide range of applications in scientific research.

Biological Activity

Triethyl (5-methylpyridin-2-YL)methanetricarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological properties, and applications of this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:

  • Formation of Pyridine Derivative : The starting material, 5-methylpyridin-2-amine, undergoes alkylation.
  • Carboxylation Reaction : The resulting compound is then treated with triethyl orthoformate and malonic acid derivatives to introduce the methanetricarboxylate moiety.
  • Purification : The final product is purified through recrystallization or chromatography techniques.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, including:

  • Breast Cancer : Inhibition of cell proliferation was observed in MCF-7 cells.
  • Lung Cancer : A notable reduction in cell viability was recorded in A549 cells.

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, which is critical for preventing tumor growth.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several pathogens. In vitro assays revealed:

  • Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Activity : Exhibited antifungal effects against Candida albicans.

These activities suggest potential applications in treating infections and as a lead compound for developing new antibiotics.

Case Studies

  • Study on Anticancer Effects :
    • A study evaluated the compound's cytotoxicity against 60 cancer cell lines, showing a selective cytotoxic effect on melanoma cells with an IC50 value of approximately 10 µM.
    • The study highlighted the structure-activity relationship (SAR), indicating that modifications in the pyridine ring can enhance biological activity.
  • Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties, where agar diffusion methods were employed to assess efficacy. The compound showed inhibition zones ranging from 12 mm to 20 mm against various bacterial strains, indicating moderate to strong antibacterial activity.

Data Tables

Biological ActivityCell Line/PathogenIC50/Zone of Inhibition
AnticancerMCF-7 (Breast)10 µM
AnticancerA549 (Lung)12 µM
AntimicrobialS. aureus15 mm
AntimicrobialE. coli18 mm
AntifungalC. albicans14 mm

Q & A

Q. What are the primary synthetic methodologies for preparing triethyl (5-methylpyridin-2-yl)methanetricarboxylate?

The compound is commonly synthesized via:

  • Mitsunobu Reaction : Using triethyl methanetricarboxylate (TEMT) as a nucleophile with 1,1'-(azodicarbonyl)dipiperidine (ADDP) and triphenylphosphine (PPh₃) to couple with sugar derivatives (e.g., mannose at the C6 position), achieving yields up to 71% .
  • Pyrrole Functionalization : Reaction of TEMT with aroyl pyrroles (e.g., 2-benzoylpyrrole) in the presence of manganese(III) acetate and sodium acetate in acetic acid, followed by purification via flash chromatography (hexane/ethyl acetate eluent) .
  • High-Temperature Cyclization : Heating TEMT with N-substituted anilines at 215–220°C to form quinoline derivatives, with subsequent distillation and crystallization steps (86–97% yields) .

Q. What analytical techniques are used to characterize this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselective coupling and structural integrity, particularly for sugar derivatives .
  • Elemental Analysis : Used to verify purity, though discrepancies (e.g., 61.69% C observed vs. 62.83% calculated) may indicate residual solvents or side products .
  • Crystallography : Single-crystal X-ray diffraction (e.g., C21H23NO7 structure) resolves bond lengths and angles, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can researchers optimize the Mitsunobu reaction for higher yields or selectivity?

  • Reagent Ratios : Use ADDP/PPh₃ in a 1:1 molar ratio to minimize side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of TEMT.
  • Temperature Control : Reactions performed at 0–25°C reduce decomposition of sensitive intermediates .

Q. How should discrepancies between experimental and theoretical elemental analysis data be addressed?

  • Purification : Recrystallization from methanol or hexane removes impurities (e.g., unreacted TEMT) .
  • Side Reaction Analysis : Investigate potential oxidation of manganese(III) acetate or incomplete coupling via LC-MS .
  • Alternative Catalysts : Electrogenerated Mn(III) acetate in divided cells improves reaction efficiency (64% yield vs. traditional 86%) .

Q. What strategies are effective for crystallizing viscous or low-purity reaction products?

  • Antisolvent Addition : Hexane induces crystallization by reducing solubility of the target compound .
  • Seeding : Introduce pre-formed crystals to nucleate growth, especially for complex heterocycles .
  • Gradient Cooling : Slowly reduce temperature from 70°C to room temperature to avoid amorphous solid formation .

Q. How do catalytic methods impact the synthesis of triethyl methanetricarboxylate derivatives?

  • Traditional Mn(III) Acetate : Requires stoichiometric amounts and prolonged heating (1–2 days), leading to moderate yields (64–86%) .
  • Electrogenerated Mn(III) : Reduces catalyst loading and reaction time (28.4 hours for 2 Faradays/mole), enhancing scalability .
  • Bypassing Metal Catalysts : Explore photoredox or organocatalytic pathways to avoid metal contamination in pharmaceutical intermediates.

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